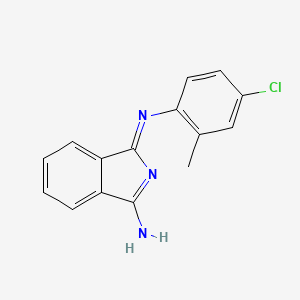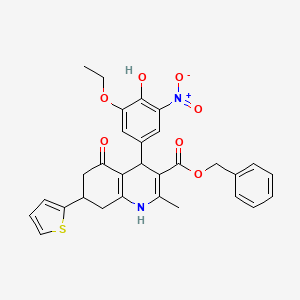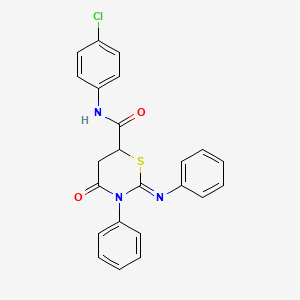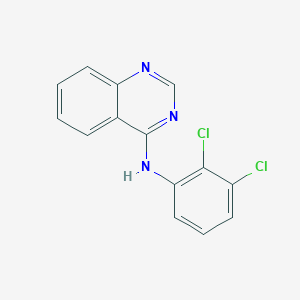![molecular formula C22H23ClF3N3O5S B11622827 ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}piperazine-1-carboxylate](/img/structure/B11622827.png)
ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-{N-[2-chloro-5-(trifluorométhyl)phényl]-N-(phénylsulfonyl)glycyl}pipérazine-1-carboxylate d’éthyle est un composé organique complexe qui présente un cycle pipérazine substitué par divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-{N-[2-chloro-5-(trifluorométhyl)phényl]-N-(phénylsulfonyl)glycyl}pipérazine-1-carboxylate d’éthyle implique généralement plusieurs étapes :
Formation du cycle pipérazine : Cela peut être réalisé par la cyclisation de diamines appropriées.
Introduction du fragment glycine : Cette étape implique la réaction du cycle pipérazine avec des dérivés de glycine dans des conditions contrôlées.
Substitution par des groupes phénylsulfonyle et chlorotrifluorométhylphényle : Ces groupes sont introduits par des réactions de substitution nucléophile, souvent en utilisant des réactifs comme les chlorures de sulfonyle et les dérivés de chlorotrifluorométhylphényle.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de catalyseurs, le criblage à haut débit des conditions de réaction et les techniques de chimie en flux continu.
Applications De Recherche Scientifique
ETHYL 4-(2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of ETHYL 4-(2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-{N-[2-chloro-5-(trifluorométhyl)phényl]-N-(méthylsulfonyl)glycyl}pipérazine-1-carboxylate d’éthyle
- 4-{N-[2-chloro-5-(trifluorométhyl)phényl]-N-(phénylsulfonyl)glycyl}morpholine-1-carboxylate d’éthyle
Unicité
Le 4-{N-[2-chloro-5-(trifluorométhyl)phényl]-N-(phénylsulfonyl)glycyl}pipérazine-1-carboxylate d’éthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. La présence à la fois de groupes trifluorométhyle et sulfonyle améliore sa réactivité et son potentiel en tant que pharmacophore.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-{N-[2-chloro-5-(trifluorométhyl)phényl]-N-(phénylsulfonyl)glycyl}pipérazine-1-carboxylate d’éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants forts pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Des réactions de réduction peuvent être réalisées pour éliminer des groupes fonctionnels spécifiques ou réduire des doubles liaisons.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent introduire de nouveaux groupes fonctionnels ou remplacer ceux existants.
Réactifs et conditions courants
Oxydation : Réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium en milieu acide ou basique.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Divers halogénures, chlorures de sulfonyle et autres électrophiles ou nucléophiles.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la substitution peut introduire de nouveaux groupes aromatiques ou aliphatiques.
Applications de la recherche scientifique
Le 4-{N-[2-chloro-5-(trifluorométhyl)phényl]-N-(phénylsulfonyl)glycyl}pipérazine-1-carboxylate d’éthyle a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il peut être utilisé comme brique de base pour la synthèse de composés pharmaceutiques, en particulier ceux qui ciblent les voies neurologiques ou inflammatoires.
Synthèse organique :
Études biologiques : Il peut être utilisé pour étudier les effets de groupes fonctionnels spécifiques sur l'activité biologique, aidant à la conception de nouvelles molécules bioactives.
Mécanisme d'action
Le mécanisme d'action du 4-{N-[2-chloro-5-(trifluorométhyl)phényl]-N-(phénylsulfonyl)glycyl}pipérazine-1-carboxylate d’éthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La présence des groupes trifluorométhyle et sulfonyle peut améliorer l'affinité de liaison et la sélectivité, modulant l'activité des protéines et des voies cibles.
Propriétés
Formule moléculaire |
C22H23ClF3N3O5S |
|---|---|
Poids moléculaire |
533.9 g/mol |
Nom IUPAC |
ethyl 4-[2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H23ClF3N3O5S/c1-2-34-21(31)28-12-10-27(11-13-28)20(30)15-29(35(32,33)17-6-4-3-5-7-17)19-14-16(22(24,25)26)8-9-18(19)23/h3-9,14H,2,10-13,15H2,1H3 |
Clé InChI |
WHHBYNFEBLPXLC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622751.png)
![2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622756.png)

![diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622771.png)


![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622791.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622797.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622799.png)
![Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate](/img/structure/B11622814.png)
![3-(5-{(Z)-[5-(3-bromo-4-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11622816.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11622820.png)
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622824.png)

